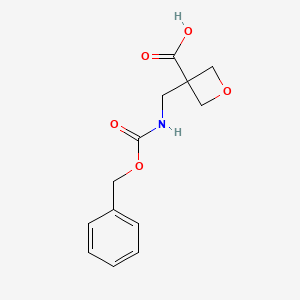

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

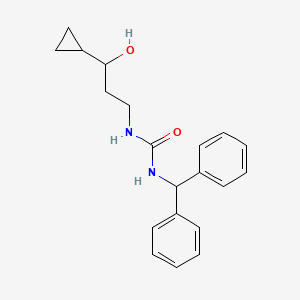

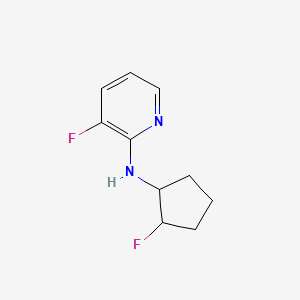

“3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 2138200-00-5 . It has a molecular weight of 265.27 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)" . This indicates the molecular structure of the compound.科学的研究の応用

Oxetane as a Bioisostere in Medicinal Chemistry

Oxetanes, including structures similar to 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid, are explored as bioisosteres for the carboxylic acid functional group. The oxetane ring serves as an isostere of the carbonyl moiety, suggesting potential applications in drug design and synthesis. Research indicates that oxetane derivatives can be used as isosteric replacements for carboxylic acid, enhancing the physicochemical properties of pharmacologically active compounds (Lassalas et al., 2017).

Synthesis of Structurally Diverse 3-Aminooxetanes

The reactivity of oxetan-3-tert-butylsulfinimine in synthesizing substituted 3-aminooxetanes highlights the versatility of oxetane derivatives in organic synthesis. This approach offers a straightforward method to access a variety of 3-aminooxetanes, demonstrating the oxetane ring's utility in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group (Hamzik & Brubaker, 2010).

Applications in Coordination Polymers and Photophysical Properties

Derivatives of oxetane, including those with benzyloxy groups, have been used to synthesize lanthanide coordination compounds. These compounds are characterized by their photophysical properties, which are crucial for developing materials with specific luminescent characteristics. The synthesis and study of these lanthanide complexes underline the potential of oxetane derivatives in materials science, particularly in creating new luminescent materials (Sivakumar et al., 2011).

Radical Sorting and C(sp3)-C(sp3) Cross-Coupling

The exploration of nontraditional fragment couplings of alcohols and carboxylic acids, including the C(sp3)-C(sp3) cross-coupling via radical sorting, opens new avenues in organic synthesis. This methodology, facilitated by photoredox catalysis, allows for the efficient synthesis of alkyl-alkyl cross-coupled products from alcohols and carboxylic acids. Such innovative approaches demonstrate the potential applications of oxetane derivatives in creating complex organic molecules with high precision (Sakai & MacMillan, 2022).

Safety and Hazards

The compound should be handled with care to avoid dust formation. Breathing in the mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided and personal protective equipment should be used. Chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

3-(phenylmethoxycarbonylaminomethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUQHCQZHGZROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

![5-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2714589.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)